5-(2-bromoethyl)-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C5H8Br2N2S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-1,3-thiazol-2-amine hydrobromide typically involves the bromination of ethanolamine followed by cyclization with a thioamide. The general synthetic route can be summarized as follows:
Bromination of Ethanolamine: Ethanolamine is reacted with hydrobromic acid to form 2-bromoethylamine hydrobromide.
Cyclization: The 2-bromoethylamine hydrobromide is then reacted with a thioamide under basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazolidines.
Scientific Research Applications
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as an antineoplastic agent due to its ability to alkylate DNA.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-bromoethyl)-1,3-thiazol-2-amine hydrobromide involves the alkylation of nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the formation of a covalent bond between the thiazole ring and the target molecule. This can lead to the inhibition of enzyme activity or the disruption of DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: A simpler compound with similar reactivity but lacking the thiazole ring.
3-Bromopropylamine hydrobromide: Another alkylating agent with a longer carbon chain.
2-Chloroethylamine hydrochloride: A related compound with a chlorine atom instead of bromine.
Uniqueness
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This makes it more versatile in organic synthesis and potentially more effective in medicinal applications compared to simpler alkylating agents.
Properties
CAS No. |
2639409-46-2 |
---|---|
Molecular Formula |
C5H8Br2N2S |
Molecular Weight |
288 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.